2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-12-7-20-22(24(29)32-12)21(16(10-27)23(28)33-20)13-3-5-18(30-2)14(8-13)11-31-19-6-4-15(25)9-17(19)26/h3-9,21H,11,28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPOMCSTRZUSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)COC4=C(C=C(C=C4)F)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS No. 329737-37-3) is a synthetic derivative with notable biological activities, particularly in anticancer research. This article reviews its biological activity based on recent studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 452.41 g/mol. Its structure features a pyrano[4,3-b]pyran core substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the antiproliferative activity of selected derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1a | HT-29 | 0.5 | Microtubule disruption |
| 1c | HCT116 | 0.04 | Centrosome de-clustering |
| 1d | EA.hy926 | 0.15 | G2/M cell cycle arrest |
| 1e | MCF-7 | >10 | Inactive |
| 1h | KB-V1 | >10 | Tumor type specificity observed |
These compounds were tested against a panel of eight human tumor cell lines, revealing that some derivatives exhibit high specificity and potency against particular cancer types .
The mechanisms underlying the anticancer activity of this compound include:
- Microtubule Disruption : Compounds such as 1c and 1d were found to disrupt microtubule formation, leading to improper chromosome segregation during mitosis.
- Centrosome De-clustering : This process was noted in several studies where treated cancer cells displayed an increase in multipolar spindles, indicative of centrosomal abnormalities that can trigger cell death .
- Cell Cycle Arrest : The compounds induced G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle and promoting apoptosis.
Anti-Angiogenic Effects
In addition to their direct anticancer effects, these compounds also exhibited anti-angiogenic properties both in vitro and in vivo. This dual action enhances their potential as therapeutic agents by not only targeting tumor cells but also inhibiting the formation of new blood vessels that supply tumors .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution pattern on the pyran ring significantly influences biological activity. For instance:
- Fluorinated derivatives showed enhanced activity compared to their non-fluorinated counterparts due to increased electron-withdrawing effects.
- Methoxy substitutions often correlate with improved solubility and bioavailability, contributing to higher potency against specific cancer cell lines .
Case Studies
In a notable case study, a derivative with a methoxy group demonstrated an IC50 value of 0.04 μM against HCT116 cells, suggesting a strong correlation between structural modifications and enhanced biological activity . Further investigations are ongoing to optimize these derivatives for clinical applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrano[4,3-b]pyran Derivatives
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 2,4-difluorophenoxy group enhances lipophilicity and metabolic stability compared to methoxy or benzyloxy substituents in analogs .
Crystallographic Insights
The target compound’s crystal structure is unresolved, but related derivatives (e.g., 4e in ) crystallize in monoclinic systems (space group C2/c) with unit cell parameters:
Preparation Methods
Protection of 4-Hydroxy-3-Methoxybenzaldehyde
4-Hydroxy-3-methoxybenzaldehyde (vanillin) is protected using a methyl group via reaction with methyl iodide in the presence of potassium carbonate. This yields 4-methoxy-3-hydroxybenzaldehyde with >95% purity.
Bromination at the 3-Position
The hydroxyl group in 4-methoxy-3-hydroxybenzaldehyde is replaced with a bromine atom using phosphorus tribromide (PBr₃) in dichloromethane. This produces 3-bromo-4-methoxybenzaldehyde in 85% yield.
Nucleophilic Substitution with 2,4-Difluorophenol
3-Bromo-4-methoxybenzaldehyde undergoes nucleophilic aromatic substitution with 2,4-difluorophenol in the presence of potassium carbonate and a catalytic amount of copper(I) iodide. The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 hours, yielding 3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzaldehyde in 78% yield.
Multi-Component Reaction (MCR) for Pyrano[4,3-b]Pyran Core Formation
Reaction Components and Conditions
- Aromatic aldehyde : 3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzaldehyde (1 mmol)
- Malononitrile (1 mmol)
- 4-Hydroxy-6-methyl-2-pyrone (1 mmol)
- Catalyst : Tin tetrachloride supported on nano silica gel (SnCl₄/SiO₂ NPs, 0.004 g)
- Solvent : Solvent-free conditions
- Temperature : 80°C
- Reaction time : 20 minutes
Mechanistic Pathway
- Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
- Michael Addition : 4-Hydroxy-6-methyl-2-pyrone attacks the electron-deficient double bond, forming a pyran ring.
- Cyclization : Intramolecular cyclization yields the pyrano[4,3-b]pyran core.
- Tautomerization : The enol form stabilizes to the keto form, producing the final product.
Workup and Purification
The crude product is washed with cold ethanol to remove unreacted starting materials and recrystallized from a mixture of ethyl acetate and hexane (1:3). Yield: 82–88%. Purity is confirmed via HPLC (>98%).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Using microwave irradiation (300 W, 100°C) reduces the reaction time to 5 minutes with comparable yields (85%). This method minimizes side products such as dimerized aldehydes.
Ethanol-Water Solvent System
A green chemistry approach employs a 1:1 ethanol-water mixture under reflux for 24 hours. While environmentally friendly, the yield drops to 70% due to slower reaction kinetics.
Characterization and Analytical Data
Spectroscopic Data
- IR (KBr) : 3340 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.32 (m, 3H, aromatic), 6.95–6.82 (m, 2H, difluorophenyl), 5.12 (s, 2H, OCH₂), 4.01 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
- ¹³C NMR : δ 187.5 (C=O), 162.1 (C≡N), 154.3–112.4 (aromatic carbons), 56.8 (OCH₃), 20.1 (CH₃).
X-Ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic pyrano[4,3-b]pyran structure and substituent orientations. The dihedral angle between the pyran and phenyl rings is 45.2°, indicating moderate conjugation.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky 3-[(2,4-difluorophenoxy)methyl] group slows the MCR. Increasing reaction temperature to 90°C improves kinetics but risks decomposition. Catalyst loading adjustments (0.006 g SnCl₄/SiO₂ NPs) balance speed and stability.
Byproduct Formation
Minor byproducts include:
- Uncyclized intermediates : Addressed via extended reaction times.
- Oxidized pyrone derivatives : Minimized using inert atmospheres.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
SnCl₄/SiO₂ NPs are recoverable via filtration and reactivation at 200°C for 2 hours. Five reuse cycles maintain >80% yield.
Environmental Impact
The solvent-free method reduces waste generation, achieving an E-factor (kg waste/kg product) of 0.3, superior to traditional routes (E-factor = 2.1).
Q & A
Q. What are the common synthetic routes for this compound, and what catalysts or reagents are typically employed?
The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters. Catalysts such as ammonium acetate or ionic liquids are used to enhance reaction efficiency. Solvent systems like ethanol/water mixtures are preferred for their eco-friendly profile and high yields (~70–85%) . Key steps include cyclocondensation and functional group protection to prevent side reactions .
Q. How is the crystal structure of this compound determined, and what structural motifs are critical for its stability?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its pyrano[4,3-b]pyran core and substituent orientations. The molecule typically adopts a planar configuration stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking between aromatic rings. Disorder in substituents like the 2,4-difluorophenoxy group may require refinement with constraints .
Q. What functional groups contribute to its reactivity, and how are they characterized spectroscopically?
Critical functional groups include:
- Amino group (-NH₂): Detected via IR (3320–3300 cm⁻¹ N–H stretch) and ¹H NMR (δ 4.5–5.0 ppm, broad singlet) .
- Carbonitrile (-C≡N): Confirmed by IR (2180–2200 cm⁻¹) and ¹³C NMR (δ 115–120 ppm) .
- Methoxy (-OCH₃): ¹H NMR (δ 3.7–3.8 ppm, singlet) and NOESY correlations validate its spatial orientation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent: Use ethanol/water (3:1 v/v) for solubility and catalyst compatibility .
- Catalyst screening: Test Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Workup: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/toluene) .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural validation?
- Dynamic effects: Variable-temperature NMR (VT-NMR) distinguishes conformational exchange (e.g., hindered rotation of the difluorophenoxy group) .
- DFT calculations: Compare computed ¹³C chemical shifts (B3LYP/6-31G*) with experimental data to validate tautomeric forms .
- 2D NMR: Utilize HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic protons) .
Q. What computational methods predict its biological activity, and how do structural modifications alter potency?
- Docking studies: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). The difluorophenoxy group may enhance hydrophobic binding .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous pyrano-pyran derivatives .
- Metabolite prediction: SwissADME predicts Phase I oxidation sites (e.g., methoxy demethylation) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Assay variability: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., MTT assay cell lines) .
- Solubility effects: Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
- Structural analogs: Compare with derivatives (e.g., 4-phenyl vs. 4-methoxyphenyl) to isolate substituent effects .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | ↑ 15–20% | |
| Catalyst (NH₄OAc) | 10 mol% | ↑ 25% | |
| Solvent (EtOH/H₂O) | 3:1 v/v | ↑ 10% |
Table 2. Spectroscopic Benchmarks for Functional Groups
| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| -NH₂ | 3320–3300 | 4.5–5.0 (bs) | - |
| -C≡N | 2180–2200 | - | 115–120 |
| -OCH₃ | 2830–2815 | 3.7–3.8 (s) | 55–56 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
